2-[(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Overview
Description
2-[(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines a thiazole ring, a methoxyphenyl group, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol with an appropriate electrophile.
Final Coupling: The final step involves coupling the thiazole derivative with the methoxyphenyl carbamoyl intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for further optimization and testing in preclinical and clinical studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 2-[(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and carbamoyl group may play key roles in binding to these targets, while the methoxyphenyl group could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
- 2-[(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide may exhibit unique properties due to the presence of the 4-methylphenyl group. This group can influence the compound’s lipophilicity, stability, and overall biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-6-8-15(9-7-14)22-20(26)13-29-21-24-17(12-28-21)11-19(25)23-16-4-3-5-18(10-16)27-2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIYFPQRLKEPHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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